1-[1-[1-(2,2-difluoroethyl)piperidin-4-yl]ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide
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Overview
Description
PMID28394193-Compound-37 is a synthetic compound that has garnered significant attention due to its unique chemical structure and potential applications in various fields. It belongs to the class of heterocyclic compounds, specifically containing an indazole scaffold. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID28394193-Compound-37 typically involves the formation of the indazole core through cyclization reactions. One common method includes the reaction of ortho-substituted nitrobenzene with hydrazine derivatives under acidic conditions, leading to the formation of the indazole ring. Subsequent functionalization of the indazole core can be achieved through various substitution reactions, introducing different functional groups to enhance its biological activity .
Industrial Production Methods: Industrial production of PMID28394193-Compound-37 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as raw material preparation, reaction optimization, purification, and quality control. Advanced techniques like continuous flow synthesis and automated reactors are employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions: PMID28394193-Compound-37 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
- Oxidized derivatives with enhanced biological activity.
- Reduced derivatives with modified pharmacokinetic properties.
- Substituted derivatives with improved target specificity .
Scientific Research Applications
PMID28394193-Compound-37 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Medicine: Explored for its pharmacological properties, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of PMID28394193-Compound-37 involves its interaction with specific molecular targets, leading to the modulation of various biological pathways. One of the primary targets is the enzyme enhancer of zeste homolog 2 (EZH2), which is involved in the methylation of histone proteins. By inhibiting EZH2, the compound can alter gene expression patterns, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, the compound may interact with other proteins and receptors, contributing to its broad-spectrum biological activity .
Comparison with Similar Compounds
PMID28394193-Compound-37 can be compared with other indazole derivatives, such as:
Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
Indazole-1-carboxamide: Investigated for its potential as an anticancer agent.
Indazole-5-sulfonamide: Explored for its antibacterial activity.
Uniqueness: What sets PMID28394193-Compound-37 apart from these similar compounds is its specific substitution pattern on the indazole ring, which enhances its binding affinity to EZH2 and other molecular targets. This unique structural feature contributes to its potent biological activity and makes it a promising candidate for further drug development .
Properties
Molecular Formula |
C27H34F2N4O3 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
1-[1-[1-(2,2-difluoroethyl)piperidin-4-yl]ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide |
InChI |
InChI=1S/C27H34F2N4O3/c1-16-13-23(36-4)21(26(34)31-16)14-30-27(35)25-18(3)33(22-8-6-5-7-20(22)25)17(2)19-9-11-32(12-10-19)15-24(28)29/h5-8,13,17,19,24H,9-12,14-15H2,1-4H3,(H,30,35)(H,31,34) |
InChI Key |
RQOXQFWLPWTPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)F)C)OC |
Origin of Product |
United States |
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